N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide
Overview
Description
N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of N-{3-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide derivatives are crucial in understanding their structural properties. For instance, the study by Karlsen et al. (2002) investigates the structural properties of N,N-dialkylaminobenzamides, providing insights into their chemical behavior and potential applications in material science or pharmaceutical research Karlsen, P. Kolsaker, C. Romming, & E. Uggerud, 2002.
Chemical Properties and Applications
- Research on the chemical properties and applications of such compounds includes studies on their reactivity, potential as corrosion inhibitors, and their roles in synthetic chemistry. For example, the work by Ichchou et al. (2019) explores the use of sulfonohydrazide derivatives as corrosion inhibitors for carbon steel in acidic media, highlighting the compound's potential in industrial applications Ichchou, L. Larabi, H. Rouabhi, Y. Harek, & A. Fellah, 2019.
Pharmacological Evaluation
- In the realm of pharmacological research, derivatives of this compound are evaluated for their potential as drug candidates. Rodrigues et al. (2016) describe the design, synthesis, and pharmacological evaluation of novel N-acylhydrazone derivatives as potent histone deacetylase 6/8 dual inhibitors, suggesting their application in developing molecular therapies for cancer D. A. Rodrigues, Guilherme A. Ferreira-Silva, Ana C. S. Ferreira, R. A. Fernandes, J. Kwee, C. M. R. Sant’Anna, M. Ionta, & C. Fraga, 2016.
Electrochemical and Optical Properties
- The exploration of electrochemical and optical properties of such compounds can lead to advancements in sensors, materials science, and nanotechnology. For example, studies have investigated the electrochemical behavior and potential applications of these compounds in developing new sensors or materials with specific optical properties Ensafi, H. Karimi-Maleh, & S. Mallakpour, 2012.
Properties
IUPAC Name |
N-[3-(dimethylcarbamoyl)phenyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-4-5-10-15(12)16(20)18-14-9-6-8-13(11-14)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVLEYUIOSFAGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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